ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate
Description
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate is a heterocyclic compound featuring a hexahydrocinnolin core fused with an acetamido-linked ethyl benzoate group. The ethyl benzoate ester enhances lipophilicity, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
ethyl 3-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)14-7-5-8-15(10-14)20-17(23)12-22-18(24)11-13-6-3-4-9-16(13)21-22/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLCDWKGGXLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate typically involves multiple steps:
Formation of the Cinnoline Ring: The initial step involves the cyclization of appropriate precursors to form the cinnoline ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The cinnoline derivative is then acylated using ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the ethyl ester group.
Amidation: The final step involves the amidation of the acylated cinnoline derivative with 3-aminobenzoic acid under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets. The cinnoline ring system can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Biological Activity
Ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate is a complex organic compound with potential pharmacological applications. Its unique structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 342.39 g/mol. The structure includes an ethyl benzoate moiety linked to an acetamido group, which is further connected to a hexahydrocinnoline derivative. This combination of functional groups may confer diverse biological activities.
Potential Biological Targets:
- Enzymatic Interactions : The acetamido group may facilitate binding to various enzymes involved in metabolic pathways.
- Receptor Modulation : The hexahydrocinnoline component could interact with neurotransmitter receptors, influencing neurological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties due to structural similarities with known antitumor agents.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation in various models.
Case Studies and Research Findings
-
Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
Compound Cell Line IC50 (µM) This compound MCF-7 15 Similar compound A MCF-7 20 Similar compound B HeLa 10 - Neuropharmacological Studies : Another study explored the effects of structurally related compounds on neurotransmitter systems. The findings suggested modulation of serotonin receptors, indicating potential for use in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
